

Enpp-1-IN-9 specificity against other phosphodiesterases

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Compound of Interest

Compound Name: Enpp-1-IN-9

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Comparative Guide to ENPP1 Inhibitor Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors against other phosphodiesterases. A comprehensive understanding of inhibitor selectivity is crucial for the development of targeted therapeutics with minimal off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathway involving ENPP1.

ENPP1: A Key Regulator in Innate Immunity

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and purinergic signaling.^{[1][2]} Recently, ENPP1 has gained significant attention as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.^{[1][3]} The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response. ENPP1 hydrolyzes the second messenger cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response.^{[3][4]} This makes ENPP1 an attractive target for cancer immunotherapy.^{[1][5]}

Specificity of ENPP1 Inhibitors: A Comparative Overview

The development of potent and selective ENPP1 inhibitors is a key focus in oncology drug discovery.[6] While the specific inhibitor "**Enpp-1-IN-9**" is not extensively characterized in publicly available literature with a broad phosphodiesterase selectivity profile, this guide presents data on other well-described, potent ENPP1 inhibitors to illustrate the principles of selectivity.

Here, we focus on representative compounds from different chemical scaffolds that have been evaluated for their inhibitory activity against ENPP1 and, in some cases, other phosphodiesterases.

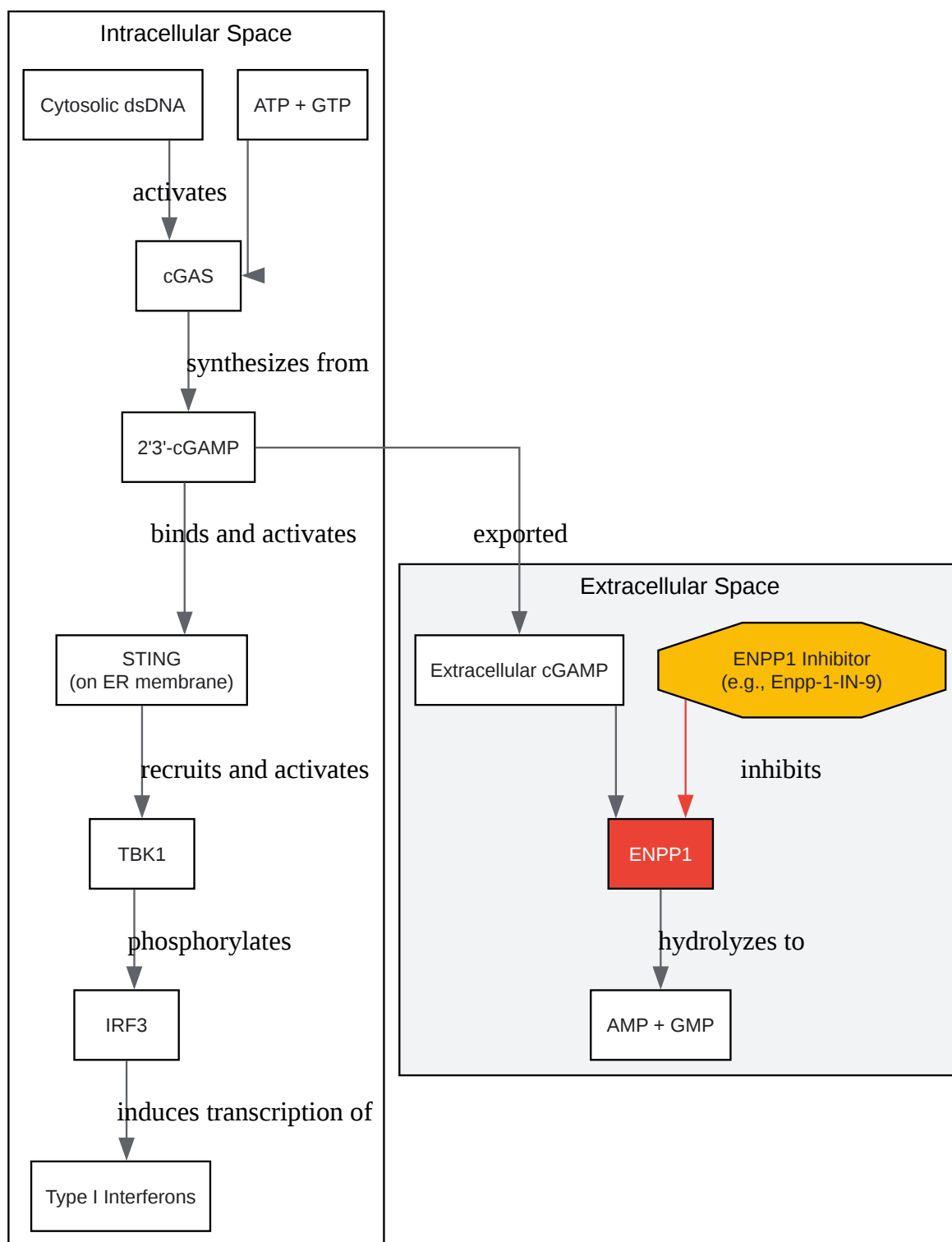
Table 1: Inhibitory Potency of Selected ENPP1 Inhibitors

Compound ID	Chemical Class	ENPP1 IC50/Ki	Selectivity Notes	Reference
Compound 4e	Quinazolin-4(3H)-one	0.188 μ M (IC50)	Superior selectivity towards metastatic breast cancer cells (4T1) over normal cells (LO2 and 293T) was observed.	[3]
Compound 12	Diuridine 5'-P α , α ,5''-P α , α -tetrathiotetraphosphate	27 nM (Ki)	Showed no or minimal inhibition of NPP3 and other ectonucleotidases (NTPDase1,2,3,8). Also displayed nearly no activity at P2Y2,4,6-receptors.	[7]
Compound 3	ATP- α -CH ₂ - γ -thio	20 nM (Ki)	At 100 μ M, inhibited NPP1 by >90% and NPP3 by 23–43%. It only slightly affected ATP hydrolysis by NTPDase1,2,3,8.	[8]
Compound 43	Thioguanine-based	Potent in vitro activity	Described as having good selectivity.	[1]

STF-1623	Not disclosed	High potency	Characterized as a highly potent ENPP1 inhibitor with an exceptionally long tumor residence time. [9]
ISM5939	Not disclosed	Orally available inhibitor	Preclinical candidate with a favorable safety and selectivity profile. [5]

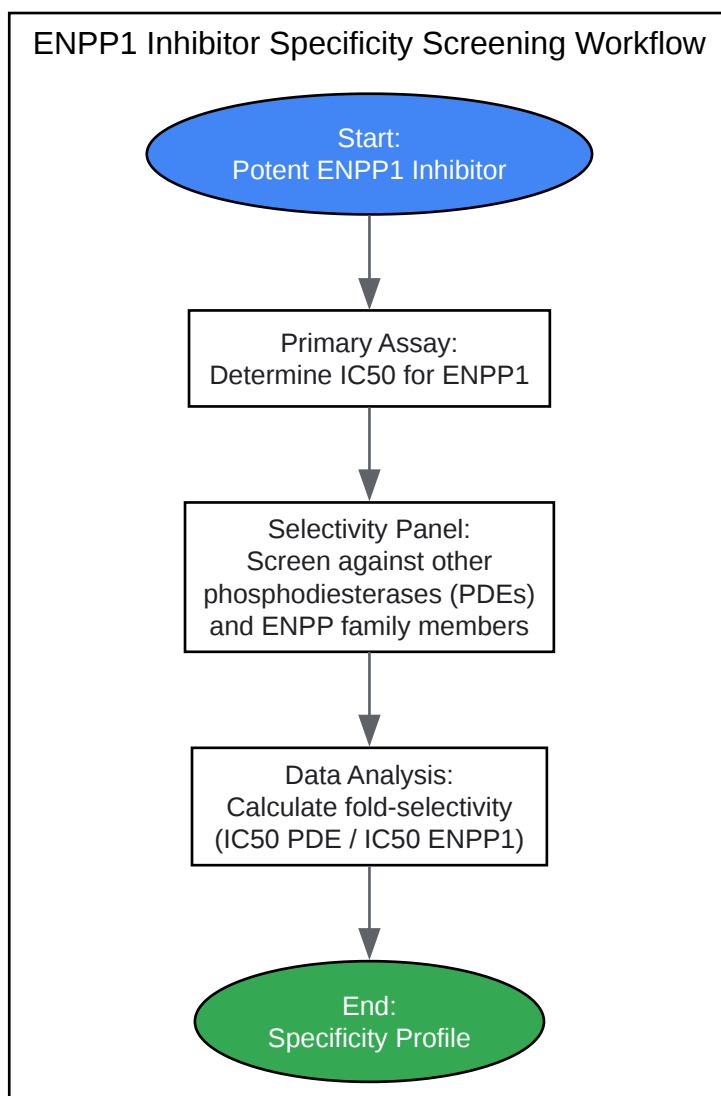
Signaling Pathway and Experimental Workflow

To understand the context of ENPP1 inhibition and the methods used to assess it, the following diagrams illustrate the cGAS-STING signaling pathway and a general workflow for evaluating ENPP1 inhibitor specificity.



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Figure 1: ENPP1 in the cGAS-STING Signaling Pathway.



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